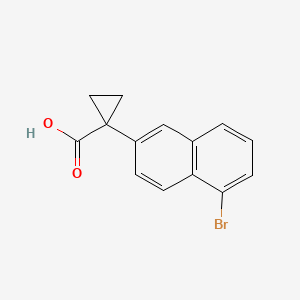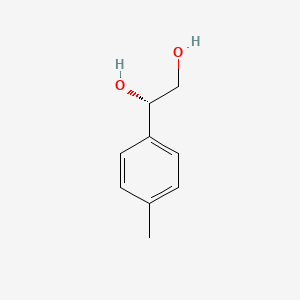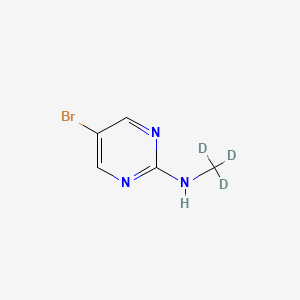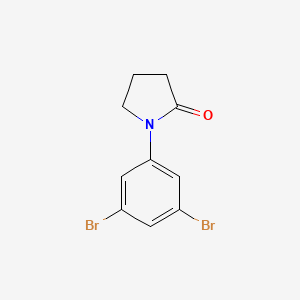
1-(3,5-Dibromophenyl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-Dibromophenyl)pyrrolidin-2-one is an organic compound that belongs to the class of pyrrolidinones It is characterized by the presence of a pyrrolidin-2-one ring substituted with a 3,5-dibromophenyl group
准备方法
Synthetic Routes and Reaction Conditions
1-(3,5-Dibromophenyl)pyrrolidin-2-one can be synthesized through several synthetic routes. One common method involves the reaction of 3,5-dibromobenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction typically proceeds under reflux conditions in an organic solvent like dichloromethane. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
化学反应分析
Types of Reactions
1-(3,5-Dibromophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dehalogenated or partially reduced products.
Substitution: The bromine atoms on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions, often in the presence of a base and under mild to moderate temperatures.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Dehalogenated or partially reduced products.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(3,5-Dibromophenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the preparation of functionalized materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-(3,5-Dibromophenyl)pyrrolidin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the dibromophenyl group can enhance its binding affinity and specificity towards certain targets. The pyrrolidinone ring may also play a role in modulating its biological activity by influencing its pharmacokinetic properties.
相似化合物的比较
1-(3,5-Dibromophenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
1-(3,5-Dichlorophenyl)pyrrolidin-2-one: Similar structure but with chlorine atoms instead of bromine. It may exhibit different reactivity and biological activity due to the difference in halogen atoms.
1-(3,5-Difluorophenyl)pyrrolidin-2-one: Contains fluorine atoms, which can significantly alter its chemical and biological properties.
1-(3,5-Dimethylphenyl)pyrrolidin-2-one: Substituted with methyl groups, leading to different steric and electronic effects.
The uniqueness of this compound lies in the presence of bromine atoms, which can influence its reactivity, binding affinity, and overall chemical behavior.
属性
分子式 |
C10H9Br2NO |
|---|---|
分子量 |
318.99 g/mol |
IUPAC 名称 |
1-(3,5-dibromophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H9Br2NO/c11-7-4-8(12)6-9(5-7)13-3-1-2-10(13)14/h4-6H,1-3H2 |
InChI 键 |
PDGRVFUQMXVVGO-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1)C2=CC(=CC(=C2)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Amino-2-[[2-[(2-amino-3-hydroxypropanoyl)amino]acetyl]amino]-4-oxobutanoic acid](/img/structure/B12085991.png)

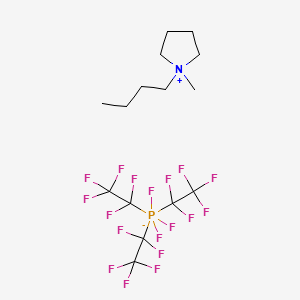
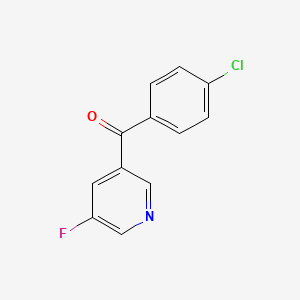

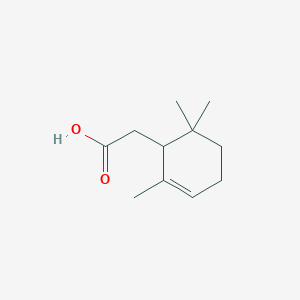
![(3,9-Diaza-spiro[5.5]undec-3-yl)-(2-fluoro-phenyl)-methanone](/img/structure/B12086014.png)
